A Comprehensive Technical Guide to 2,3,5-Trichloro-4-methylbenzoic Acid Methyl Ester: Synthesis, Characterization, and Scientific Context
A Comprehensive Technical Guide to 2,3,5-Trichloro-4-methylbenzoic Acid Methyl Ester: Synthesis, Characterization, and Scientific Context
This guide provides an in-depth exploration of 2,3,5-trichloro-4-methylbenzoic acid methyl ester, a halogenated aromatic compound of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, synthesis protocols, and analytical characterization of this molecule. Our approach is grounded in established chemical theory and validated experimental practices, ensuring a trustworthy and authoritative resource.
Introduction and Molecular Overview
2,3,5-Trichloro-4-methylbenzoic acid methyl ester is a derivative of benzoic acid, characterized by a heavily substituted aromatic ring containing three chlorine atoms and a methyl group, in addition to the methyl ester functional group. The specific substitution pattern on the benzene ring dictates its electronic properties, steric hindrance, and overall reactivity. Understanding this structure is paramount to predicting its behavior in chemical reactions and its potential applications.
The strategic placement of electron-withdrawing chlorine atoms and an electron-donating methyl group creates a unique electronic environment on the aromatic ring. This substitution can influence the reactivity of the ester group and the aromatic ring itself in further chemical transformations.
Below is the chemical structure of the target molecule, which serves as the focal point of this guide.
Caption: Chemical structure of 2,3,5-trichloro-4-methylbenzoic acid methyl ester.
Physicochemical Properties
A summary of the key physicochemical properties of the parent carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid, is provided below. The properties of the methyl ester are predicted to be similar, with adjustments for the ester functional group (e.g., increased volatility, lower melting point, and lack of acidity).
| Property | Value (for the parent carboxylic acid) | Source |
| CAS Number | 89978-34-7 | [1] |
| Molecular Formula | C₈H₅Cl₃O₂ | [1] |
| Molecular Weight | 239.48 g/mol | [1] |
| IUPAC Name | 2,3,5-trichloro-4-methylbenzoic acid | [1] |
| SMILES | O=C(O)C1=CC(Cl)=C(C)C(Cl)=C1Cl | [1] |
Synthesis Protocol: Fischer Esterification
The most direct and industrially scalable method for the preparation of 2,3,5-trichloro-4-methylbenzoic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[2][3]
Reaction Principle
Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used. The acid catalyst, commonly concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3][5]
Caption: Generalized mechanism of Fischer Esterification.
Experimental Procedure
Materials:
-
2,3,5-trichloro-4-methylbenzoic acid
-
Anhydrous methanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,5-trichloro-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[6] Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[4] An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Continue refluxing for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[4] Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.[6] This removes any remaining acid and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.[4]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis of the target ester.
Spectroscopic Characterization
The structural elucidation of the synthesized 2,3,5-trichloro-4-methylbenzoic acid methyl ester relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl group on the aromatic ring will appear as a singlet, likely in the range of δ 2.3-2.5 ppm. The methyl group of the ester will also be a singlet, typically found further downfield around δ 3.9 ppm. The single aromatic proton will appear as a singlet in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The ester carbonyl carbon is expected around δ 165-170 ppm. The methyl ester carbon should appear around δ 52 ppm. The aromatic carbons will have signals in the δ 125-145 ppm range, with their exact chemical shifts influenced by the chlorine and methyl substituents. The methyl group on the ring will have a signal around δ 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations around 1250-1300 cm⁻¹ and C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a characteristic cluster of peaks (M⁺, M+2, M+4, M+6). Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester functional group.[10]
Summary of Expected Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | Singlet (aromatic H), Singlet (ester -OCH₃), Singlet (ring -CH₃) |
| ¹³C NMR | Carbonyl (C=O), Aromatic carbons, Ester (-OCH₃), Ring (-CH₃) |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1275 (C-O stretch), ~2950 (C-H stretch) |
| Mass Spec (m/z) | Molecular ion peak with characteristic chlorine isotope pattern, [M-31]⁺ |
Safety, Handling, and Storage
As with all chlorinated organic compounds, 2,3,5-trichloro-4-methylbenzoic acid methyl ester should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide has provided a detailed technical overview of 2,3,5-trichloro-4-methylbenzoic acid methyl ester, with a focus on its synthesis via Fischer esterification and its structural characterization using modern spectroscopic methods. The protocols and data presented herein are based on established chemical principles and serve as a reliable resource for researchers in the field. The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in various areas of chemical synthesis and materials science.
References
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Hejazy, M., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Retrieved February 12, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of benzoic acid methyl ester. Retrieved February 12, 2026, from [Link]
- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 12, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved February 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 12, 2026, from [Link]
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University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved February 12, 2026, from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved February 12, 2026, from [Link]
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Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved February 12, 2026, from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved February 12, 2026, from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 12, 2026, from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved February 12, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved February 12, 2026, from [Link]
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Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved February 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]
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